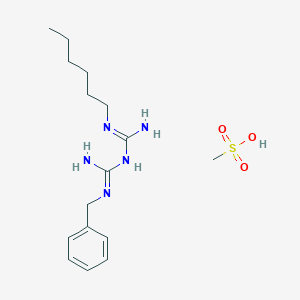
N1-hexyl-N5-benzyl-biguanide mesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N1-hexyl-N5-benzyl-biguanide mesylate involves a series of chemical reactions. The primary synthetic route includes the reaction of hexylamine with benzylamine in the presence of biguanide. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity .
化学反応の分析
N1-hexyl-N5-benzyl-biguanide mesylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N1-hexyl-N5-benzyl-biguanide mesylate has several scientific research applications:
作用機序
The mechanism of action of N1-hexyl-N5-benzyl-biguanide mesylate involves its binding to the heme group of the enzyme CYP3A4 with high affinity. This binding inhibits the enzyme’s activity, leading to a reduction in the electron transport chain and oxygen consumption rates. This inhibition results in the suppression of tumor cell growth and proliferation . Additionally, the compound’s effects on T lymphocytes suggest it may modulate immune responses by promoting T cell proliferation .
類似化合物との比較
N1-hexyl-N5-benzyl-biguanide mesylate is similar to other biguanide derivatives, such as metformin. it has a higher affinity for the CYP3A4 enzyme and more potent inhibitory effects on the electron transport chain and oxygen consumption rates. This makes it more effective in inhibiting tumor growth compared to metformin . Other similar compounds include phenformin and buformin, which also belong to the biguanide class but differ in their chemical structure and biological activity .
特性
分子式 |
C16H29N5O3S |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
1-(N'-benzylcarbamimidoyl)-2-hexylguanidine;methanesulfonic acid |
InChI |
InChI=1S/C15H25N5.CH4O3S/c1-2-3-4-8-11-18-14(16)20-15(17)19-12-13-9-6-5-7-10-13;1-5(2,3)4/h5-7,9-10H,2-4,8,11-12H2,1H3,(H5,16,17,18,19,20);1H3,(H,2,3,4) |
InChIキー |
ZTRINZBJMYTAIR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN=C(N)NC(=NCC1=CC=CC=C1)N.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


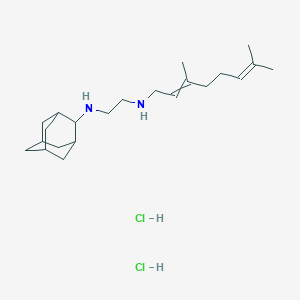
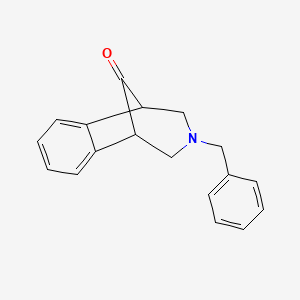

![1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14782729.png)
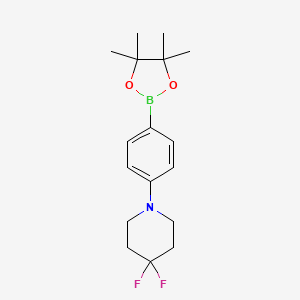
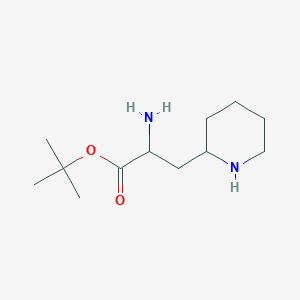
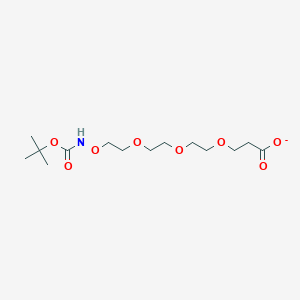
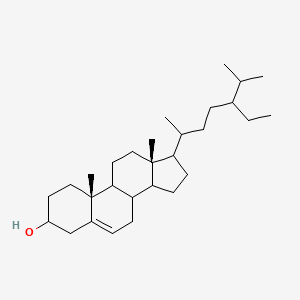
![3-Iodo-1,7-dimethyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B14782767.png)

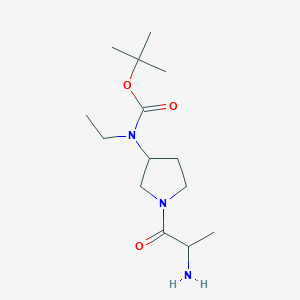
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B14782779.png)
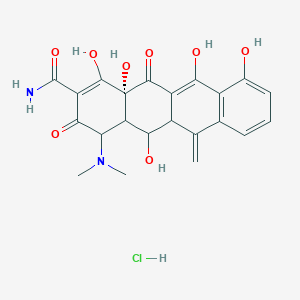
![2-amino-N-[(1-methylpiperidin-3-yl)methyl]propanamide](/img/structure/B14782795.png)
